An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylcyclohexyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylcyclohexyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 2-(4-Ethylcyclohexyl)pyrrolidine. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from its constituent moieties—the pyrrolidine ring and the ethylcyclohexyl group—to forecast its chemical and physical characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's potential behavior in various experimental and physiological settings. The guide covers predicted properties such as molecular weight, boiling point, melting point, solubility, and pKa. Furthermore, it proposes a viable synthetic route and outlines expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Finally, potential applications in medicinal chemistry are discussed based on the known bioactivities of related 2-alkylpyrrolidine derivatives.
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its unique three-dimensional structure and its role as a versatile pharmacophore.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of substituents onto the pyrrolidine ring can significantly modulate its physicochemical properties and pharmacological effects.[2] This guide focuses on the novel compound 2-(4-Ethylcyclohexyl)pyrrolidine, a molecule that combines the foundational pyrrolidine structure with a non-polar ethylcyclohexyl group.
The rationale behind exploring this particular substitution pattern lies in the potential to enhance lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The ethylcyclohexyl moiety may also facilitate specific interactions within biological targets. This document serves as a predictive guide, leveraging established chemical principles and data from analogous structures to build a comprehensive profile of 2-(4-Ethylcyclohexyl)pyrrolidine.
Predicted Physicochemical Properties
The physicochemical properties of 2-(4-Ethylcyclohexyl)pyrrolidine are anticipated to be a composite of the characteristics of its parent structures: pyrrolidine and ethylcyclohexane.
Core Components Analysis
To establish a baseline for our predictions, the known properties of pyrrolidine and ethylcyclohexane are summarized below.
| Property | Pyrrolidine | Ethylcyclohexane |
| Molecular Formula | C₄H₉N | C₈H₁₆ |
| Molecular Weight ( g/mol ) | 71.12 | 112.21 |
| Boiling Point (°C) | 87-88 | 131-132 |
| Melting Point (°C) | -63 | -111 |
| Density (g/mL at 20°C) | 0.866 | 0.788 |
| Solubility in Water | Miscible | Insoluble |
| pKa of Conjugate Acid | 11.27 | N/A |
Sources:[3][4][5][6][7][8][9][10][11][12]
Predicted Properties of 2-(4-Ethylcyclohexyl)pyrrolidine
Based on the properties of its constituent parts, the following are the predicted physicochemical properties of 2-(4-Ethylcyclohexyl)pyrrolidine.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₂₅N | Combination of a C₄H₈N pyrrolidine ring and a C₈H₁₇ ethylcyclohexyl group. |
| Molecular Weight ( g/mol ) | 183.34 | Sum of the atomic weights of the constituent atoms. |
| Boiling Point (°C) | ~200-220 | Expected to be significantly higher than both pyrrolidine and ethylcyclohexane due to increased molecular weight and van der Waals forces. The presence of the N-H group allows for hydrogen bonding, which will also elevate the boiling point. |
| Melting Point (°C) | -20 to 0 | The bulky and flexible ethylcyclohexyl group may disrupt crystal packing, leading to a relatively low melting point, likely higher than ethylcyclohexane but potentially lower than more symmetrical molecules of similar weight. |
| Density (g/mL at 20°C) | ~0.85-0.90 | Likely to be slightly higher than ethylcyclohexane due to the presence of the nitrogen atom, but in a similar range. |
| Solubility in Water | Sparingly soluble | The large, non-polar ethylcyclohexyl group will significantly reduce the high water solubility of the parent pyrrolidine. The nitrogen atom will still allow for some hydrogen bonding with water. |
| pKa of Conjugate Acid | ~10.5-11.5 | The alkyl substituent at the 2-position is expected to have a minor electronic effect on the basicity of the pyrrolidine nitrogen.[2] Therefore, the pKa is predicted to be similar to that of pyrrolidine. |
| LogP (Octanol-Water Partition Coefficient) | ~3.0-4.0 | The addition of the C8 alkyl group will substantially increase the lipophilicity compared to pyrrolidine (LogP ~0.4). |
Proposed Synthesis
A plausible synthetic route to 2-(4-Ethylcyclohexyl)pyrrolidine can be adapted from established methods for the synthesis of 2-alkylpyrrolidines.[13][14] A common and effective approach involves the reductive amination of a suitable keto-aldehyde or the alkylation of a pyrrolidine precursor. One such proposed pathway is outlined below.
Synthetic Workflow Diagram
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